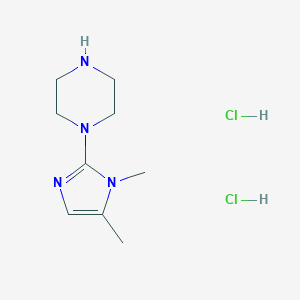
1-(1,5-Dimethyl-1H-imidazol-2-yl)piperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,5-Dimethyl-1H-imidazol-2-yl)piperazine dihydrochloride is a heterocyclic compound that features both imidazole and piperazine rings. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the imidazole ring imparts unique chemical properties, making it a versatile building block in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,5-Dimethyl-1H-imidazol-2-yl)piperazine dihydrochloride typically involves the cyclization of amido-nitriles to form disubstituted imidazoles . This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The process may involve multiple steps, including the preparation of intermediates and their subsequent cyclization under controlled conditions.
化学反応の分析
Types of Reactions: 1-(1,5-Dimethyl-1H-imidazol-2-yl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the imidazole ring or the piperazine moiety, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the imidazole ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
科学的研究の応用
1-(1,5-Dimethyl-1H-imidazol-2-yl)piperazine dihydrochloride has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of materials with specific properties, such as catalysts and dyes.
作用機序
The mechanism of action of 1-(1,5-Dimethyl-1H-imidazol-2-yl)piperazine dihydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites, influencing the activity of the target molecule. The piperazine ring may enhance the compound’s binding affinity and specificity.
類似化合物との比較
- 1-(1H-imidazol-2-yl)piperazine dihydrochloride
- 1-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride
Uniqueness: 1-(1,5-Dimethyl-1H-imidazol-2-yl)piperazine dihydrochloride is unique due to the presence of two methyl groups on the imidazole ring, which can influence its chemical reactivity and binding properties. This structural modification can enhance its stability and specificity in various applications compared to similar compounds .
特性
IUPAC Name |
1-(1,5-dimethylimidazol-2-yl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.2ClH/c1-8-7-11-9(12(8)2)13-5-3-10-4-6-13;;/h7,10H,3-6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTIUWZEDRNFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1C)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
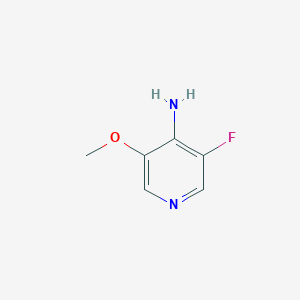
![(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B8226407.png)
![8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine](/img/structure/B8226413.png)

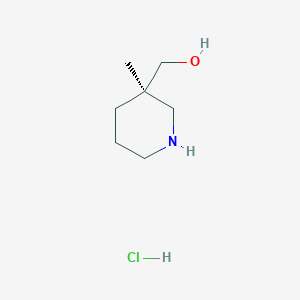
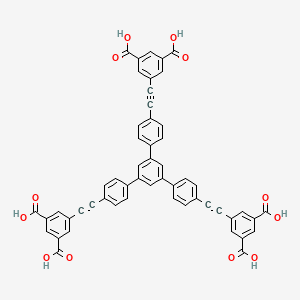
![6-Chloro-3-methylimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B8226438.png)

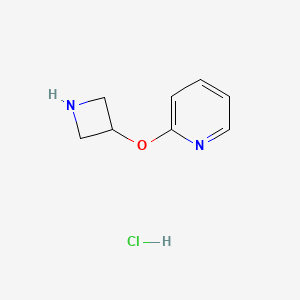
![(1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B8226451.png)

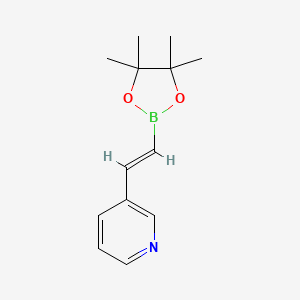

![6-Fluoro-2-azaspiro[3.4]octane hydrochloride](/img/structure/B8226493.png)
